molecular formula C13H17N3S B11219161 4-(pentylamino)quinazoline-2(1H)-thione

4-(pentylamino)quinazoline-2(1H)-thione

Cat. No.: B11219161
M. Wt: 247.36 g/mol
InChI Key: KVBZYOLEIFEKDG-UHFFFAOYSA-N
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Description

4-(Pentylamino)-1,2-dihydroquinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentylamino)-1,2-dihydroquinazoline-2-thione typically involves the reaction of anthranilic acid derivatives with isothiocyanates under specific conditions. One common method includes the following steps:

    Starting Materials: Anthranilic acid and pentyl isothiocyanate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The anthranilic acid is first converted to its corresponding isothiocyanate derivative, which then reacts with pentylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pentylamino)-1,2-dihydroquinazoline-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(pentylamino)-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    Quinazolinone: A derivative with a carbonyl group at the 2-position.

    4-Aminoquinazoline: A compound with an amino group at the 4-position.

Uniqueness

4-(Pentylamino)-1,2-dihydroquinazoline-2-thione is unique due to the presence of the pentylamino group and the thione moiety, which confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

4-(pentylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C13H17N3S/c1-2-3-6-9-14-12-10-7-4-5-8-11(10)15-13(17)16-12/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16,17)

InChI Key

KVBZYOLEIFEKDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC(=S)NC2=CC=CC=C21

Origin of Product

United States

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